AZD8055

Descripción general

Descripción

AZD-8055 es un inhibidor potente, selectivo y biodisponible por vía oral de la quinasa diana de la rapamicina de mamíferos (mTOR). La quinasa diana de la rapamicina de mamíferos es una quinasa serina/treonina que pertenece a la superfamilia de las quinasas similares a la quinasa 3-fosfoinositida. Actúa como un controlador central del crecimiento celular, la supervivencia celular y la autofagia al detectar los niveles de mitógenos, energía y nutrientes .

Métodos De Preparación

La síntesis de AZD-8055 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se divulgan públicamente. se sabe que AZD-8055 se prepara como una solución madre de 10 mmol/L en dimetilsulfóxido para estudios in vitro . Los métodos de producción industrial para AZD-8055 también son propiedad y utilizan técnicas avanzadas de síntesis química para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

AZD-8055 experimenta varias reacciones químicas, centrándose principalmente en su interacción con la quinasa diana de la rapamicina de mamíferos. Se une competitivamente con ATP, inhibiendo la fosforilación de los sustratos del complejo 1 diana de la rapamicina de mamíferos, como p70S6K y 4E-BP1, así como los sustratos del complejo 2 diana de la rapamicina de mamíferos, como AKT . Los principales productos formados a partir de estas reacciones incluyen proteínas fosforiladas que desempeñan funciones cruciales en el crecimiento y la supervivencia celular.

Aplicaciones Científicas De Investigación

AZD-8055 tiene aplicaciones significativas en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza ampliamente en la investigación del cáncer debido a su capacidad para inhibir la quinasa diana de la rapamicina de mamíferos, lo que lleva a la inhibición del crecimiento y la proliferación de células tumorales . AZD-8055 ha mostrado resultados prometedores en estudios preclínicos, demostrando su potencial como agente anticancerígeno. También se utiliza en estudios relacionados con la autofagia, el metabolismo celular y las vías de transducción de señales .

Mecanismo De Acción

AZD-8055 ejerce sus efectos inhibiendo la actividad de la quinasa diana de la rapamicina de mamíferos. Se dirige tanto al complejo 1 diana de la rapamicina de mamíferos como al complejo 2 diana de la rapamicina de mamíferos, inhibiendo la fosforilación de sus respectivos sustratos . Esta inhibición conduce a la supresión de la síntesis de proteínas, el crecimiento celular y las vías de supervivencia. Los objetivos moleculares de AZD-8055 incluyen p70S6K, 4E-BP1 y AKT, que son reguladores críticos del crecimiento y el metabolismo celular .

Comparación Con Compuestos Similares

AZD-8055 es único en su alta selectividad y potencia como inhibidor de la quinasa diana de la rapamicina de mamíferos. Muestra una excelente selectividad frente a todas las isoformas de la quinasa 3-fosfoinositida de clase I y otros miembros de la familia de las quinasas similares a la quinasa 3-fosfoinositida . Compuestos similares incluyen LY294002, PI-103, NVP-BEZ235 y XL-765, que también inhiben la vía de la quinasa 3-fosfoinositida, pero pueden tener perfiles de selectividad y potencia diferentes .

Actividad Biológica

AZD8055 is a potent, selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes. This compound has garnered significant attention due to its potential therapeutic applications in oncology, particularly in treating various cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and findings from preclinical and clinical studies.

This compound functions as an ATP-competitive inhibitor of mTOR, a critical regulator of cell growth, proliferation, and survival. By inhibiting both mTORC1 and mTORC2, this compound disrupts key signaling pathways that are often dysregulated in cancer. The compound demonstrates an IC50 value of approximately 0.8 nM against mTOR and shows selectivity over 260 other kinases, making it a promising candidate for cancer therapy .

Antitumor Effects

This compound has been shown to exert significant antitumor effects across various cancer cell lines:

- Cell Proliferation : this compound inhibits proliferation in multiple cancer types, including colon cancer (HCT-15, HCT-116, CT-26) and cervical cancer (HeLa). The half-maximal lethal concentration (LC50) values vary significantly among different cell lines:

| Cell Line | LC50 at 24h (μM) | LC50 at 48h (μM) |

|---|---|---|

| HCT-15 | 107.8 | 9.8 |

| HCT-116 | 124.6 | 21.5 |

| CT-26 | 3.0 | 0.43 |

These results indicate that this compound is more effective in mouse CT-26 cells compared to human HCT-15 and HCT-116 cells .

- Induction of Apoptosis : In studies involving colon cancer cells, this compound treatment led to a concentration-dependent increase in apoptosis as measured by flow cytometry using annexin V staining .

- Glycolysis Inhibition : In HeLa cells, this compound significantly reduced glycolytic activity, as evidenced by decreased lactate production and lactate dehydrogenase (LDH) activity . This suggests that this compound not only inhibits cell proliferation but also alters metabolic pathways critical for tumor growth.

In Vivo Studies

Preclinical studies have demonstrated the efficacy of this compound in vivo using xenograft models:

- Tumor Growth Inhibition : In mice bearing U87-MG human glioma xenografts, oral administration of this compound resulted in significant tumor growth inhibition ranging from 33% to 77% depending on the dosage (2.5 mg/kg to 10 mg/kg) . The treatment was well-tolerated with no significant adverse effects observed.

Clinical Trials

The first-in-man study of this compound assessed its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors. The results indicated that this compound could be administered safely with manageable side effects . Further clinical investigations are ongoing to establish its therapeutic potential in various malignancies.

Propiedades

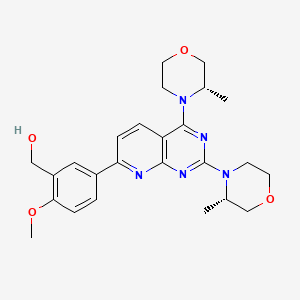

IUPAC Name |

[5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O4/c1-16-14-33-10-8-29(16)24-20-5-6-21(18-4-7-22(32-3)19(12-18)13-31)26-23(20)27-25(28-24)30-9-11-34-15-17(30)2/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLFRAWTRWDEDF-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOC[C@@H]5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020704 | |

| Record name | AZD 8055 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009298-09-2 | |

| Record name | 5-[2,4-Bis[(3S)-3-methyl-4-morpholinyl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009298-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD-8055 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009298092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-8055 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD 8055 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-(2,4-bis((3S)-3-methylmorpholin-4-yl)pyrido(2,3-d)pyrimidin-7-yl)-2-methoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-8055 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970JJ37FPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.